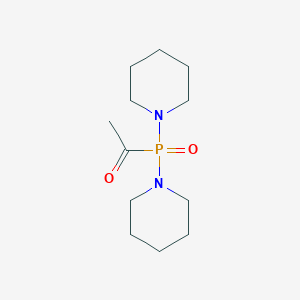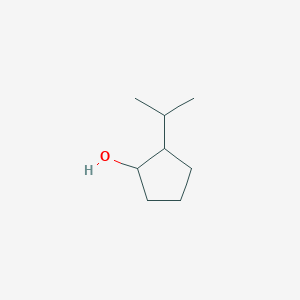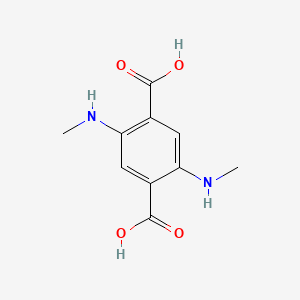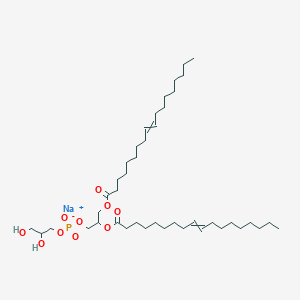
4-methoxy-N-(4-methylcyclohexyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-N-(4-methylcyclohexyl)benzamide is an organic compound with the molecular formula C15H21NO2 It is a benzamide derivative characterized by the presence of a methoxy group and a methylcyclohexyl group attached to the benzamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(4-methylcyclohexyl)benzamide typically involves the condensation of 4-methoxybenzoic acid with 4-methylcyclohexylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to promote the reaction .
Industrial Production Methods
In an industrial setting, the production of benzamide derivatives, including this compound, can be achieved through continuous flow processes. These processes offer advantages such as improved reaction control, higher yields, and reduced production times. The use of solid acid catalysts and ultrasonic irradiation has also been explored to enhance the efficiency and sustainability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxy-N-(4-methylcyclohexyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride (NaH) to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Formation of 4-methoxy-N-(4-methylcyclohexyl)amine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-N-(4-methylcyclohexyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of 4-methoxy-N-(4-methylcyclohexyl)benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methoxy-N-(4-methylbenzyl)benzamide
- 4-Methoxy-N-(4-methoxybenzyl)benzamide
- 4-Methoxy-N-(4-methylphenyl)benzamide
- 4-Methoxy-N-(4-pyridinyl)benzamide
Uniqueness
4-Methoxy-N-(4-methylcyclohexyl)benzamide is unique due to the presence of the methylcyclohexyl group, which imparts distinct steric and electronic properties compared to other benzamide derivatives. This uniqueness can influence its reactivity, binding affinity, and overall biological activity .
Eigenschaften
CAS-Nummer |
710291-33-1 |
|---|---|
Molekularformel |
C15H21NO2 |
Molekulargewicht |
247.33 g/mol |
IUPAC-Name |
4-methoxy-N-(4-methylcyclohexyl)benzamide |
InChI |
InChI=1S/C15H21NO2/c1-11-3-7-13(8-4-11)16-15(17)12-5-9-14(18-2)10-6-12/h5-6,9-11,13H,3-4,7-8H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
CQMAEIGDUTXTBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(CC1)NC(=O)C2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-Bromo-2-(2-(dimethylamino)ethyl)-1h-benzo[de]isoquinoline-1,3(2h)-dione](/img/structure/B12520486.png)
![3,5-Bis[(3-aminopropanoylamino)methyl]benzoic acid](/img/structure/B12520487.png)

![methyl 3,4,5-tris[(3S)-3,7-dimethyloct-6-enoxy]benzoate](/img/structure/B12520513.png)



![3-[(1,3-Benzothiazol-2-yl)sulfanyl]-2-hydroxypropyl carbamodithioate](/img/structure/B12520533.png)

![[4-Ethoxy-2-methyl-5-(propan-2-yl)phenyl]methanol](/img/structure/B12520539.png)
![2-[3-(4-Nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12520547.png)
